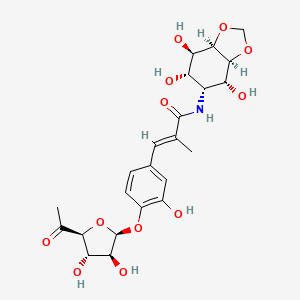
Hygromycin A
概要
説明
ホモマイシンは、Streptomyces hygroscopicusという細菌によって産生される抗生物質化合物です。 アミノグリコシド系抗生物質に属し、原核生物と真核生物の両方の細胞におけるタンパク質合成を阻害する能力で知られています。 ホモマイシンは、細菌、真菌、高等真核細胞に対する幅広いスペクトル活性を示すことから、さまざまな科学研究用途で使用されています .
作用機序
ホモマイシンは、感受性微生物のリボソームサブユニットに結合することにより作用し、それによって微生物のタンパク質合成を阻害します。 この阻害は、細菌、真菌、高等真核細胞の増殖と増殖を防ぎます。 ホモマイシンの分子標的は、翻訳過程に関与するリボソームRNAと関連タンパク質です .
生化学分析
Biochemical Properties
Hygromycin A plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with the ribosomal peptidyl transferase center, a crucial component of the protein synthesis machinery. This compound binds to the large ribosomal subunit and inhibits its peptidyl transferase activity, preventing the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center . This interaction effectively halts the elongation of the nascent peptide chain, thereby inhibiting protein synthesis.
Cellular Effects
This compound has been shown to exert specific effects on various types of cells and cellular processes. In bacterial cells, it selectively targets the ribosomal machinery, leading to the inhibition of protein synthesis. This selective activity is particularly evident in its action against Borrelia burgdorferi, the causative agent of Lyme disease . This compound blocks the cellular machinery that makes proteins, which is highly conserved across all bacteria. Borrelia burgdorferi takes up the drug more easily than other bacteria, leading to its selective activity . In mammalian cells, this compound has no toxic effects, making it a potential candidate for therapeutic applications without harming beneficial gut bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ribosomal 23S rRNA in the catalytic peptidyl transferase center . This binding prevents the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center, thereby inhibiting the peptidyl transferase activity of the ribosome . This compound does not interfere with the initial binding of aminoacyl-tRNA to the A site but prevents its subsequent adjustment, effectively blocking the elongation of the peptide chain . This unique mode of action distinguishes this compound from other antibiotics that target the ribosome.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. In in vitro studies, this compound has demonstrated stability and sustained activity against Borrelia burgdorferi over extended periods . In in vivo studies, this compound has shown the ability to clear infections in mice without disrupting the gut microbiome . These findings suggest that this compound maintains its efficacy over time, making it a reliable candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of Lyme disease, this compound has been administered at various dosages to determine its efficacy and safety . At therapeutic doses, this compound effectively clears Borrelia burgdorferi infections without causing harm to the gut microbiome At higher doses, potential toxic or adverse effects may be observed, although specific data on these effects are limited
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to protein synthesis. It interacts with the ribosomal peptidyl transferase center, inhibiting the peptidyl transferase activity and preventing the elongation of the peptide chain . This interaction disrupts the normal metabolic flux of protein synthesis, leading to the inhibition of bacterial growth. The metabolic pathways affected by this compound are primarily those involved in the translation process, making it a potent inhibitor of protein synthesis in susceptible bacteria.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. In Borrelia burgdorferi, a specific protein on the bacterial surface facilitates the uptake of this compound, allowing it to enter the cell and exert its inhibitory effects . This selective transport mechanism explains the high specificity of this compound for certain bacterial pathogens. In mammalian cells, this compound does not exhibit significant uptake, contributing to its low toxicity and potential for therapeutic use .
Subcellular Localization
The subcellular localization of this compound is primarily within the ribosomal peptidyl transferase center, where it binds and inhibits the peptidyl transferase activity This specific localization is crucial for its function as an inhibitor of protein synthesis The targeting signals and post-translational modifications that direct this compound to the ribosomal peptidyl transferase center are essential for its activity and effectiveness
準備方法
合成経路と反応条件
ホモマイシンは、メチレン置換基を持つ構成要素であるネオイノサミン-2の改変を含む一連の化学反応によって合成することができます。 合成経路は通常、沸騰水浴中で水酸化ナトリウムを使用してホモマイシンを加水分解し、続いてアンバーライトIR-120(H+型)に吸着させ、水酸化アンモニウムで溶出させることからなります .
工業的生産方法
ホモマイシンの工業的生産は、制御された環境下でのStreptomyces hygroscopicusの発酵を伴います。 発酵プロセスは、ホモマイシンの収量を最大化するように最適化されており、その後、さまざまなクロマトグラフィー技術を使用して抽出および精製されます .
化学反応の分析
反応の種類
ホモマイシンは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: ホモマイシンは、酸化されてメチレンネオイノサミン-2を形成することができます。
還元: 還元反応は、ホモマイシンに存在する官能基を改変することができます。
一般的な試薬と条件
酸化: 過ヨウ素酸塩は、酸化剤として一般的に使用されます。
還元: 水素化ホウ素ナトリウムは、還元反応にしばしば使用されます。
置換: さまざまな求核剤を置換反応に使用できます.
生成される主な生成物
これらの反応から生成される主な生成物には、メチレンネオイノサミン-2とその誘導体があり、これらはさまざまな用途に合わせてさらに改変することができます .
科学研究用途
ホモマイシンは、その幅広いスペクトル活性を理由として、科学研究で広く使用されています。 その用途には次のようなものがあります。
化学: タンパク質合成と翻訳を研究するためのツールとして使用されます。
生物学: 細胞培養で、耐性遺伝子を発現する細胞を選択するために使用されます。
医学: 細菌感染の治療における可能性のある用途と免疫調節剤として調査されています。
科学的研究の応用
Homomycin is widely used in scientific research due to its broad-spectrum activity. Some of its applications include:
Chemistry: Used as a tool to study protein synthesis and translation.
Biology: Employed in cell culture to select for cells expressing resistance genes.
Medicine: Investigated for its potential use in treating bacterial infections and as an immunomodulatory agent.
Industry: Used in the production of genetically modified organisms and in various biotechnological applications
類似化合物との比較
ホモマイシンは、ヒグロマイシンBやネオマイシンなど、他のアミノグリコシド系抗生物質に似ています。 ホモマイシンは、原核生物と真核生物の両方でタンパク質合成を阻害する能力においてユニークです。 この幅広いスペクトル活性を示すことから、さまざまな科学研究用途において貴重なツールとなっています .
類似化合物のリスト
- ヒグロマイシンB
- ネオマイシン
- ストレプトマイシン
- カナマイシン
特性
IUPAC Name |
(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19-,20+,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYJSBFKSSDGFO-IIHALWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6379-56-2 | |
| Record name | Hygromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hygromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYGROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJY415DDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



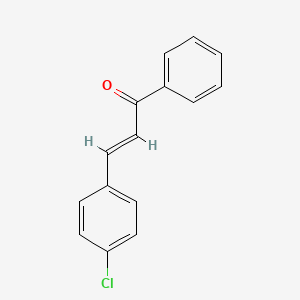
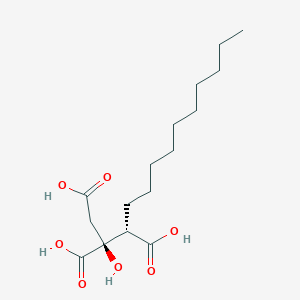
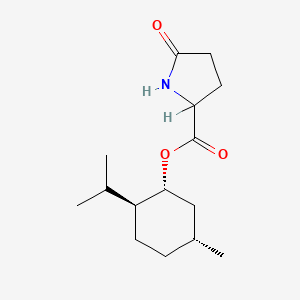

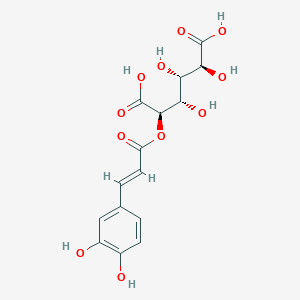
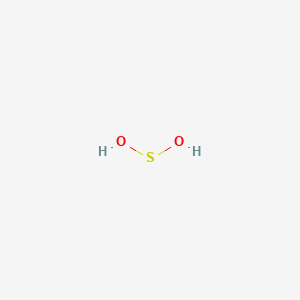
![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)
![9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B1237715.png)
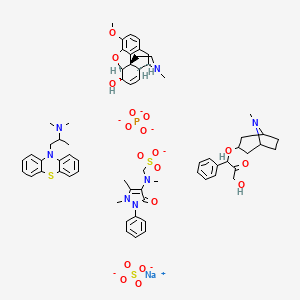
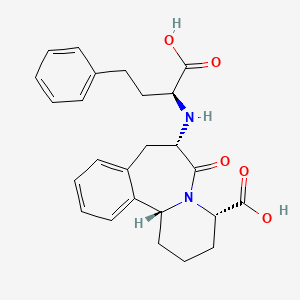
![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)
![3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)
![1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1237725.png)
